

# physicochemical properties of 5-(3-Nitrophenyl)isoxazole

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## Compound of Interest

Compound Name: 5-(3-Nitrophenyl)isoxazole

Cat. No.: B1302396

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An In-depth Technical Guide to the Physicochemical Properties of **5-(3-Nitrophenyl)isoxazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **5-(3-Nitrophenyl)isoxazole**. Isoxazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry for their diverse pharmacological activities. The introduction of a nitrophenyl group can significantly influence the compound's biological and chemical characteristics. This document consolidates available data on its molecular properties, offers detailed experimental protocols, and presents a logical workflow for its synthesis, aiming to support research and development in medicinal chemistry.

## Core Physicochemical Properties

The fundamental physicochemical properties of **5-(3-Nitrophenyl)isoxazole** are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and potential interactions with biological targets.

Table 1: Summary of Physicochemical Data for **5-(3-Nitrophenyl)isoxazole**

Property	Value	Source
IUPAC Name	5-(3-nitrophenyl)-1,2-oxazole	N/A
CAS Number	126633-02-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	190.16 g/mol	[1][3]
Melting Point	80-85 °C	[1]
Boiling Point	~378.5 °C at 760 mmHg (Predicted)	N/A
Solubility	Moderate in organic solvents; limited in water.	[4]
logP (Predicted)	2.15 ± 0.35	N/A
pKa (Predicted)	Most Basic: -5.3 (Predicted)	N/A
SMILES	O=--INVALID-LINK--[O-]	[3]

Note: Predicted values for Boiling Point, logP, and pKa are computationally derived and should be confirmed experimentally.

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **5-(3-Nitrophenyl)isoxazole** are essential for its preparation and validation in a laboratory setting.

### Synthesis Protocol: 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Objective: To synthesize **5-(3-Nitrophenyl)isoxazole** via the 1,3-dipolar cycloaddition of 3-nitrobenzonitrile oxide with acetylene.

Materials:

- 3-Nitrobenzaldehyde
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Sodium hydroxide ( $\text{NaOH}$ ) or other suitable base
- Sodium hypochlorite ( $\text{NaOCl}$ , aqueous solution, e.g., bleach) or Chloramine-T
- Acetylene gas or a suitable acetylene precursor
- Dichloromethane (DCM) or other suitable organic solvent
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

#### Step 1: Synthesis of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)

- Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.
- Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.
- Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate under reduced pressure to obtain the crude 3-nitrobenzaldoxime.

#### Step 2: In Situ Generation of 3-Nitrobenzonitrile Oxide and Cycloaddition

- Dissolve the 3-nitrobenzaldoxime (1 equivalent) in a solvent like dichloromethane (DCM).

- Cool the solution to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) dropwise to the vigorously stirred solution. The NaOCl oxidizes the aldoxime to the corresponding nitrile oxide.
- Simultaneously, bubble acetylene gas through the reaction mixture or use a suitable acetylene synthon.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.<sup>[5]</sup>
- Quench the reaction with water and separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.

### Step 3: Purification

- Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **5-(3-Nitrophenyl)isoxazole**.

## Characterization Protocols

Objective: To confirm the structure and purity of the synthesized **5-(3-Nitrophenyl)isoxazole**.

- <sup>1</sup>H NMR Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Analysis: The spectrum is expected to show distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the nitrophenyl ring and the isoxazole ring. The characteristic proton on the C4 of the isoxazole ring typically appears as a singlet or doublet.

- <sup>13</sup>C NMR Spectroscopy:
  - Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR.
  - Analysis: The spectrum will show characteristic peaks for the carbon atoms of the isoxazole and nitrophenyl rings. The carbon bearing the nitro group will be significantly downfield.
- Infrared (IR) Spectroscopy:
  - Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound from a volatile solvent on a salt plate.
  - Analysis: Expect characteristic absorption bands for:
    - C=N stretching of the isoxazole ring (~1600-1650 cm<sup>-1</sup>)
    - N-O stretching (~1300-1350 cm<sup>-1</sup>)
    - Asymmetric and symmetric stretching of the nitro group (NO<sub>2</sub>) at approximately 1520-1560 cm<sup>-1</sup> and 1345-1385 cm<sup>-1</sup>, respectively.
    - Aromatic C-H stretching (~3000-3100 cm<sup>-1</sup>)
- Mass Spectrometry (MS):
  - Analysis: Electrospray ionization (ESI) or other soft ionization techniques should be used.
  - Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]<sup>+</sup> or protonated molecule [M+H]<sup>+</sup> at m/z 190.16 or 191.17, respectively, confirming the molecular weight of the compound.

## Biological and Pharmacological Context

Isoxazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.<sup>[6]</sup> They are key components in several approved drugs.

- General Activities: The isoxazole scaffold has been associated with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4]
- Influence of the Nitro Group: The presence of a 3-nitrophenyl substituent is significant. Nitroaromatic compounds are known to be bio-reducible and can participate in various biological processes. This moiety can enhance certain activities but may also introduce concerns regarding toxicity.[4] Derivatives of nitrophenyl isoxazoles are explored for applications including anti-inflammatory and anticancer agents.[4]

## Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of **5-(3-Nitrophenyl)isoxazole** using the 1,3-dipolar cycloaddition method.

Caption: Synthesis workflow for **5-(3-Nitrophenyl)isoxazole**.

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